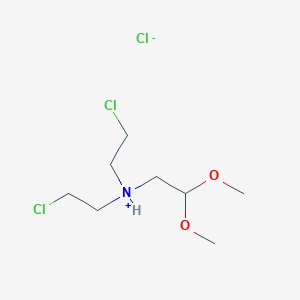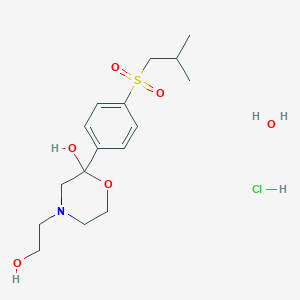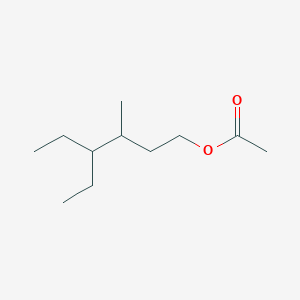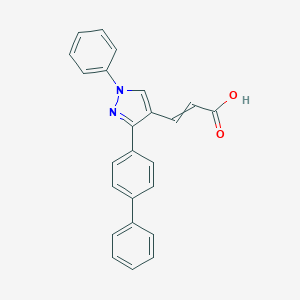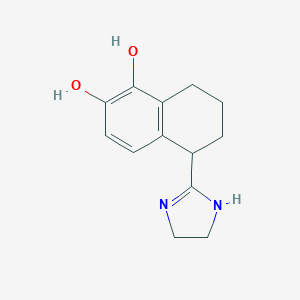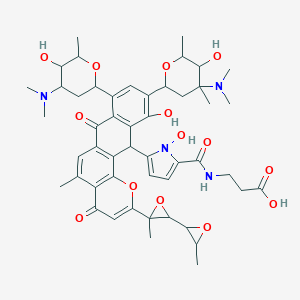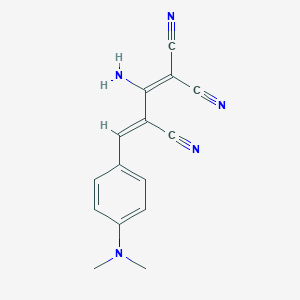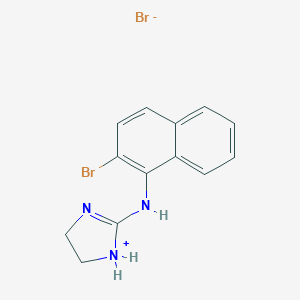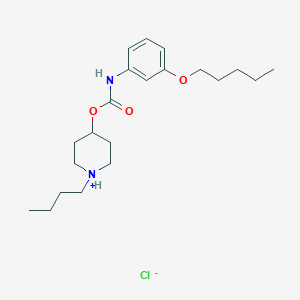
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound used in scientific research for its potential pharmacological effects. It is a white crystalline powder with a molecular weight of 375.94 g/mol. This compound is also known by its chemical name, TAK-659.
作用機序
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride works by inhibiting the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. It specifically targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells in various lymphoid malignancies. By inhibiting BTK, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis (programmed cell death) of cancer cells and suppress the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the activation of B-cells and disrupt the BCR signaling pathway, leading to the suppression of cell growth and proliferation. It can also inhibit the production of cytokines, which are involved in inflammation and immune responses. Additionally, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis of cancer cells and sensitize them to other chemotherapeutic agents.
実験室実験の利点と制限
The advantages of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in lab experiments include its specificity for BTK and its potential therapeutic effects in cancer and autoimmune disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in humans, as well as its potential side effects and drug interactions.
合成法
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride involves a multi-step process. The first step involves the reaction of 3-(pentyloxy)aniline with butyl chloroformate to form 1-butyl-3-(pentyloxy)carbonylaminobenzene. This intermediate is then reacted with piperidine to form Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, which is further purified to obtain the monohydrochloride salt.
科学的研究の応用
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, autoimmune disorders, and inflammation. It has been found to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
特性
CAS番号 |
105405-74-1 |
|---|---|
製品名 |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
分子式 |
C21H35ClN2O3 |
分子量 |
399 g/mol |
IUPAC名 |
(1-butylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-7-16-25-20-10-8-9-18(17-20)22-21(24)26-19-11-14-23(15-12-19)13-6-4-2;/h8-10,17,19H,3-7,11-16H2,1-2H3,(H,22,24);1H |
InChIキー |
QMECIPWRGUPTNI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
正規SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
同義語 |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-pentoxyphenyl)carbam ate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
